Human Defensin NP-1
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJOFJHOZZPBKI-KSWODRSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H222N44O38S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163882 | |
| Record name | Human Defensin NP-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3442.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148093-65-6 | |
| Record name | Human Defensin NP-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Human Defensin NP-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Expression of Human Defensin Np 1
Biosynthesis and Post-Translational Processing of Human Defensin (B1577277) NP-1 Precursors
HNP-1 is synthesized as an inactive 94-amino acid precursor protein, known as pre-pro-HNP-1. nih.govwikipedia.org This precursor undergoes a multi-step proteolytic processing pathway to yield the mature, active 30-amino acid peptide. nih.govnih.gov
The process begins with the co-translational cleavage of a 19-amino acid N-terminal signal peptide (the "pre" region), which directs the nascent peptide into the endoplasmic reticulum. nih.gov This results in a 75-amino acid intermediate called pro-HNP-1. wikipedia.org The 45-amino acid "pro" region is anionic and serves two critical functions: it acts as an intramolecular chaperone to ensure the correct folding and formation of the three essential disulfide bonds, and it neutralizes the highly cationic mature region, thereby preventing cytotoxicity to the host cell during synthesis and transport. nih.govjci.org
Final maturation occurs as the pro-peptide is packaged into the azurophil granules. nih.gov Here, specific neutrophil serine proteases, primarily neutrophil elastase (NE) and proteinase 3 (PR3), cleave off the anionic pro-piece to release the mature, microbicidal HNP-1. nih.gov This processing requires the pro-peptide to be correctly folded; misfolded conformers are degraded rather than activated. nih.gov While another protease, Cathepsin G, can also process pro-HNP-1, it may leave a small N-terminal extension. nih.gov
Table 3: Biosynthesis and Processing of Human Defensin NP-1
| Precursor/Intermediate | Number of Amino Acids | Key Features & Location | Processing Enzyme(s) | Product |
| Pre-pro-HNP-1 | 94 | Full-length translation product. nih.gov | Signal Peptidase | pro-HNP-1 |
| pro-HNP-1 | 75 | Contains anionic pro-piece; found in endoplasmic reticulum/Golgi. wikipedia.org | Neutrophil Elastase, Proteinase 3 | Mature HNP-1 |
| Mature HNP-1 | 30 | Cationic, microbicidal peptide; stored in azurophil granules. nih.govnih.gov | N/A | N/A |
Cellular and Tissue Distribution of this compound
HNP-1 is predominantly found in humans, where its distribution is highly specialized. mdpi.com It is a signature protein of neutrophils, constituting a significant portion of the total protein content within their primary granules. frontiersin.orgmdpi.com
The expression and storage of HNP-1 are hallmarks of the neutrophil lineage. nih.gov As described, synthesis is restricted to neutrophil precursors—specifically promyelocytes—within the bone marrow. nih.govmdpi.com Following synthesis and processing, mature HNP-1, along with HNP-2 and HNP-3, is stored at very high concentrations in the azurophil (primary) granules of mature polymorphonuclear neutrophils. frontiersin.orgmdpi.comresearchgate.net These granules can fuse with phagosomes, releasing HNP-1 directly into the vacuole to kill ingested pathogens. nih.gov While neutrophils are the principal source, HNP-1 has also been detected in other cell types, including some natural killer (NK) cells and T cells. nih.gov
Expression in Epithelial Tissues and Other Physiological Sites
Human Neutrophil Peptide 1 is predominantly expressed and stored in the azurophilic granules of neutrophils. pnas.org Neutrophils are the most abundant type of white blood cell and serve as the first line of defense against infection. Upon encountering pathogens or inflammatory signals, neutrophils release the contents of their granules, including HNP-1, into the surrounding tissue.
While neutrophils are the primary source, the expression of defensins, in general, is also found in various epithelial tissues, which form the barrier between the body and the external environment. For instance, human β-defensin 1 (hBD-1), a related defensin, is expressed in the epithelial cells of the gingiva, urogenital tract, and kidneys. nih.govresearchgate.netasm.org This epithelial expression provides a constitutive first line of defense against potential pathogens at mucosal surfaces. oup.com
The concentration of HNP-1 can be significantly elevated in bodily fluids during infection and inflammation. For example, in the saliva of patients with oral inflammation and in the bronchoalveolar lavage fluid of individuals with cystic fibrosis, HNP-1 levels are found to be substantially higher than in healthy individuals. oup.com
Table 1: Physiological Sites of Human Defensin Expression
| Defensin Type | Primary Site of Expression | Other Documented Sites |
|---|---|---|
| α-defensins (e.g., HNP-1) | Neutrophils | Paneth cells in the intestine, Central Nervous System (CSF during infection) nih.gov |
| β-defensins (e.g., hBD-1) | Epithelial cells | Gingiva, Urogenital tract, Kidneys, Skin nih.govresearchgate.netasm.org |
Modulations of this compound Expression in Inflammatory and Infectious States
The expression and release of HNP-1 are tightly regulated and significantly modulated during inflammatory and infectious conditions. Defensins can act as both inducers and suppressors of inflammation through various mechanisms. scienceopen.com
Upregulation in Response to Pathogens and Inflammatory Mediators:
The presence of microbial components, such as lipopolysaccharide (LPS) from bacteria, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can stimulate the expression of defensins in epithelial cells. oup.com Neutrophils, when activated by infection or inflammation, release their granular contents, including HNP-1. rheumnow.com This release is a key event in the acute inflammatory response.
Modulatory Roles in Inflammation:
HNP-1 exhibits complex immunomodulatory functions that go beyond its direct antimicrobial activity. It can influence the behavior of other immune cells, such as macrophages. HNP-1 released from apoptotic or necrotic neutrophils can be taken up by macrophages, where it inhibits the production of pro-inflammatory cytokines. pnas.orgrheumnow.com This is achieved by HNP-1 binding to messenger RNA (mRNA) and inhibiting protein translation, effectively acting as a "molecular brake" on macrophage-driven inflammation. pnas.orgrheumnow.com This mechanism helps to control the inflammatory response and prevent excessive tissue damage.
Furthermore, HNP-1 can induce the production of other signaling molecules, such as chemokines, which help in recruiting other immune cells to the site of infection or injury. scienceopen.com
Involvement in Infectious Diseases:
Elevated levels of defensins are observed in various infectious diseases. For example, α-defensins are found at high concentrations in the cerebrospinal fluid of children with bacterial meningitis. nih.gov In the context of viral infections, HNP-1 has been shown to interact with the spike protein of SARS-CoV-2, suggesting a potential role in the host defense against this virus. nih.gov
Table 2: Factors Modulating this compound Expression and Activity
| Modulating Factor | Effect on HNP-1 | Cellular Context |
|---|---|---|
| Bacterial Lipopolysaccharide (LPS) | Upregulation of defensin gene expression | Epithelial cells, Monocytes oup.comnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation of defensin gene expression | Epithelial cells oup.com |
| Interferon-gamma (IFN-γ) | Increased β-defensin production | Monocytes nih.gov |
| Neutrophil Activation | Release of stored HNP-1 | Neutrophils rheumnow.com |
| Apoptosis/Necrosis of Neutrophils | Release of HNP-1 | Neutrophils pnas.orgrheumnow.com |
| HNP-1 Uptake by Macrophages | Inhibition of pro-inflammatory cytokine synthesis | Macrophages pnas.orgrheumnow.com |
Structural Biology and Structure Function Relationships of Human Defensin Np 1
General Structural Features of Alpha-Defensins
Alpha-defensins are small, cationic peptides, typically ranging from 2 to 5 kilodaltons (kDa) in molecular weight. mdpi.comasm.org They are characterized by a conserved β-sheet structure, which is stabilized by three intramolecular disulfide bonds formed by six conserved cysteine residues. mdpi.comasm.orgresearchgate.net The specific disulfide bond connectivity in alpha-defensins, including Human Defensin (B1577277) NP-1, follows a pattern of Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. mdpi.comacs.org
Role of Disulfide Bond Topology and Conformational Stability in Human Defensin NP-1 Functionality
The three disulfide bonds within HNP-1 are critical for maintaining its conformational stability and are integral to its diverse antimicrobial functions. mdpi.com These bonds stabilize the peptide's three-stranded β-sheet structure, protecting it from proteolytic degradation by processing enzymes. mdpi.com Functionally, the disulfide bonds are crucial for nearly all of HNP-1's antimicrobial activities, including the direct inactivation of viruses and toxins, as well as its ability to bind to lipid II (a bacterial cell wall precursor) and other pathogen proteins. mdpi.com
The importance of these disulfide linkages is underscored by studies showing that the loss of disulfide bonding leads to a collapse of the alpha-defensin's tertiary structure. This structural disruption indiscriminately inactivates alpha-defensins in various biological assays, such as the killing of Staphylococcus aureus, inhibition of anthrax lethal factor, and binding to HIV-1 gp120. nih.govnih.gov However, it is noteworthy that the activity against certain Gram-negative bacteria, like Escherichia coli, may be less affected by the loss of disulfide bonds. nih.govnih.gov Beyond direct antimicrobial effects, disulfide bonds are also vital for the proper biosynthesis and in vivo stability of defensins. nih.gov
Even when bound to membranes, HNP-1 maintains a conformation similar to its water-soluble state, indicating a significant degree of conformational rigidity imparted by its disulfide bonds. meihonglab.com While the presence of disulfide bonds is paramount for optimal activity, research has shown that linear peptide analogs of HNP-1, lacking these cysteine cross-links, can still exhibit antibacterial activity, albeit at concentrations 10 to 20 times higher than that of the native HNP-1. nih.govasm.org This suggests that while the rigid, disulfide-stabilized fold enhances potency, some level of activity can persist in its absence. The conformational stability also influences HNP-1's binding to various ligands, including viral particles. nih.gov
Impact of Specific Amino Acid Residues and Hydrophobicity on this compound Activity
The functional efficacy of HNP-1 is not solely dependent on its cationic nature but also significantly influenced by specific amino acid residues, particularly those contributing to its hydrophobicity. The C-terminal hydrophobic residues play a crucial role in HNP-1's function. mdpi.com For instance, Tryptophan at position 26 (Trp26) in HNP-1 is a key determinant for its functional versatility. mdpi.comnih.gov This residue is important for binding to pathogens, facilitating dimerization, and forming higher-order quaternary structures, all of which impact its bactericidal and immunological functions. mdpi.comnih.gov
Mutational studies have highlighted the significance of hydrophobicity at various sites. Experiments involving mutations at Tyrosine 16 (Tyr16), Isoleucine 20 (Ile20), Leucine 25 (Leu25), and Phenylalanine 28 (Phe28) demonstrate that the hydrophobicity of their side chains directly influences HNP-1's activity at these positions. mdpi.com A comprehensive alanine-scanning mutagenesis of HNP-1 revealed that the W26A mutation (replacement of Trp26 with Alanine) was particularly detrimental, leading to a significant reduction in its ability to kill Staphylococcus aureus, inhibit anthrax lethal factor, and bind HIV-1 gp120. nih.gov Interestingly, these lost activities could be progressively restored by substituting Trp26 with non-coded, straight-chain aliphatic amino acids of increasing length, further emphasizing the critical role of hydrophobicity. nih.gov The hydrophobicity of residue 26 also correlates with the ability of HNP-1 analogs to bind to wild-type HNP-1 and undergo self-association. nih.gov
Another important residue is Glycine 17 (Gly17), which contributes to the formation of a classical beta bulge and is involved in HNP-1's dimerization and self-association, explaining its conservation across mammalian alpha-defensins. mdpi.com Minor variations in N-terminal amino acids among human neutrophil peptides (HNPs) can significantly impact their specificity and microbicidal potency. For example, HNP-1 (with Alanine at the N-terminus) is a potent antifungal agent against Candida albicans, whereas HNP-3 (with Aspartate at the N-terminus) exhibits minimal activity against the same pathogen. mdpi.comoup.comoup.com This highlights how subtle amino acid differences can lead to distinct functional profiles.
The amphipathicity of alpha-defensins, a property derived from their balance of hydrophobic and hydrophilic regions, is considered at least as important as their positive charge in mediating innate host defense. nih.govnih.govresearchgate.net It is proposed that initial electrostatic interactions between the cationic residues of alpha-defensins and the negatively charged surfaces of bacteria precede the interactions involving critical hydrophobic residues, which then mediate membrane disruption and bacterial cell killing. researchgate.netasm.org
Table 1: Impact of Trp26 Hydrophobicity on HNP-1 Activity
| HNP-1 Variant | S. aureus Killing | Anthrax Lethal Factor Inhibition | HIV-1 gp120 Binding | Dimerization/Self-Association |
| Wild Type | Potent | Potent | Strong | High |
| W26A | Significantly Reduced | Significantly Reduced | Significantly Reduced | Impaired |
| W26 + Aliphatic Chain | Progressively Restored | Progressively Restored | Progressively Restored | Restored |
Based on research findings nih.gov.
Oligomerization and Higher-Order Structural Assemblies of this compound
This compound exhibits a strong propensity for oligomerization, forming dimers and higher-order aggregates in both crystal structures and solution. mdpi.comnih.govmeihonglab.comasm.orgnih.govnih.gov In its crystal structure, two HNP-1 monomers associate to form a dimer. This dimerization is mediated by two pairs of intermolecular hydrogen bonds involving residues 18 and 20 between their β2 strands, which effectively extends the inherent triple-stranded β-sheet of each monomer into a larger six-stranded β-sheet within the dimer. mdpi.com
The ability of HNP-1 to dimerize and form higher-order structures is functionally significant. Dimerization contributes to the peptide's binding to glycoproteins and bacterial toxins. researchgate.net Studies have shown that destabilizing the HNP-1 dimer can significantly impair its ability to kill Staphylococcus aureus, inhibit anthrax lethal factor, and bind to HIV-1 gp120. nih.gov While monomeric alpha-defensins may be sufficient for certain activities, such as the activation of G-protein-coupled receptors (GPCRs) necessary for chemotaxis, the capacity to form dimers can play an enhancing role in these functions. nih.gov
Table 2: HNP-1 Oligomerization and Functional Impact
| Oligomeric State | Membrane Interaction | Functional Impact |
| Monomer | Present at lower concentrations; shallower insertion meihonglab.com | Potentially sufficient for some GPCR activation nih.gov |
| Dimer | Predominant at high protein/lipid ratios; forms "dimer pore" in membranes mdpi.commeihonglab.com | Crucial for optimal S. aureus killing, anthrax lethal factor inhibition, HIV-1 gp120 binding nih.gov; enhances GPCR activation nih.gov; contributes to binding of glycoproteins and bacterial toxins researchgate.net |
| Higher-Order Oligomers | Implied by immobilization in membranes meihonglab.com | Further self-association linked to Trp26 hydrophobicity nih.gov |
Based on research findings mdpi.comnih.govmeihonglab.comresearchgate.netnih.govnih.gov.
Mechanisms of Antimicrobial Action of Human Defensin Np 1
Neutralization of Microbial Toxins by Human Defensin (B1577277) NP-1
Human Defensin NP-1 (HNP-1) exhibits a remarkable capacity to neutralize a broad spectrum of microbial toxins, including bacterial exotoxins and viral proteins. This antitoxin activity is a vital component of the host's defense mechanism, mitigating the pathogenic effects of diverse microorganisms. mdpi.comnih.govasm.orgresearchgate.net
Mechanisms of Action: The antitoxin mechanism of HNP-1 is multifaceted, primarily involving direct binding and conformational changes in the target toxins, leading to their functional inactivation.
Local Unfolding and Destabilization: A key mechanism by which HNP-1 inactivates bacterial protein toxins is by inducing local unfolding of their thermodynamically unstable regions. This process potentiates the toxins' thermal melting and precipitation, exposing new hydrophobic regions for proteolytic degradation. This destabilization ultimately leads to the functional inactivation of the toxin while showing little effect on host proteins. nih.govnih.govbiorxiv.orgbiorxiv.orgnih.gov
Direct Binding and Interference: HNP-1 directly binds to various toxins, thereby interfering with their pathogenic functions. For instance, HNP-1 neutralizes Staphylococcus aureus's Panton-Valentine leukocidin (PVL) by binding to both of its subunits. mdpi.comresearchgate.net Similarly, it binds to and directly inactivates Pseudomonas aeruginosa's exotoxin A (ETA). mdpi.comnih.gov For cholesterol-dependent cytolysins (CDCs) like anthrolysin O (ALO), listeriolysin O, and pneumolysin, HNP-1 to HNP-3 bind at multiple sites, protecting host red blood cells from lytic effects. asm.orgnih.gov
Enzymatic Inhibition: HNP-1 can directly inhibit the enzymatic activity of specific toxins. It acts as a potent noncompetitive inhibitor of Bacillus anthracis Lethal Toxin (LeTx), specifically its lethal factor (LF), preventing the cleavage of mitogen-activated protein kinase kinase and restoring impaired signaling in macrophages. asm.orgpnas.org HNP-1 also inhibits the ADP-ribosylation activity of Corynebacterium diphtheriae Diphtheria Toxin (DT) and Pseudomonas aeruginosa Exotoxin A (ETA) by competing with eukaryotic elongation factor 2 (eEF2) for association with these toxins. asm.orgnih.govnih.gov Furthermore, HNP-1 inhibits Clostridium difficile Toxin B (TcdB) by promoting its denaturation and increasing its susceptibility to proteolysis, although it does not affect the homologous Toxin A (TcdA). nih.govasm.org HNP-1 has also been shown to inhibit the enzyme subunit PTS1 of Bordetella pertussis Pertussis Toxin (PT), interacting with it inside cells and inhibiting its NADase activity in vitro in the presence of Gαi. mdpi.com
Structural Integrity: The antitoxin activity of HNP-1 is highly dependent on its structural integrity, particularly its intact disulfide bonds, which are crucial for its ability to inactivate viruses and toxins. mdpi.comasm.orgresearchgate.netpnas.org The hydrophobic regions of HNP-1 are critical for its anti-chaperone activity, enabling strong interactions with the hydrophobic patches of bacterial toxins. biorxiv.org
Research Findings and Data: Studies have demonstrated the efficacy of HNP-1 in neutralizing a range of toxins under physiological conditions, including in the presence of serum, highlighting its potential relevance in host defense. nih.govnih.govbiorxiv.orgpnas.org
Table 1: Summary of this compound (HNP-1) Toxin Neutralization Activities
| Toxin Type / Pathogen | Specific Toxin | HNP-1 Mechanism of Neutralization | Key Findings / Data | Reference |
| Bacterial Exotoxins | Lethal Toxin (LF) from Bacillus anthracis | Noncompetitive inhibition of LF's metalloprotease activity; prevents cleavage of MKKs. | IC50 = 148 nM. Rescues macrophages from cytotoxicity. | pnas.orgcaymanchem.com |
| Exotoxin A (ETA) from Pseudomonas aeruginosa | Inhibits ADP-ribosylation of eEF2; direct binding and inactivation. | Inhibits actin crosslinking by ACDVc (5.8 ± 1.2 fold inhibition). | mdpi.comnih.govnih.govnih.gov | |
| Diphtheria Toxin (DT) from Corynebacterium diphtheriae | Inhibits ADP-ribosylation of eEF2; competitive with eEF2. | Protects HeLa cells from cell death. | asm.orgnih.gov | |
| Toxin B (TcdB) from Clostridium difficile | Promotes local unfolding, denaturation, and increased proteolytic susceptibility. | Inactivates TcdB, but not TcdA. | nih.govasm.org | |
| Panton-Valentine Leukocidin (PVL) from Staphylococcus aureus | Binds to both subunits of the toxin. | Neutralizes PVL. | mdpi.comresearchgate.net | |
| Cholesterol-Dependent Cytolysins (e.g., Anthrolysin O (ALO), Listeriolysin O, Pneumolysin) | Binds to multiple sites on toxins; protects red blood cells from lysis. | HNP-1 to HNP-3 effective. | asm.orgnih.gov | |
| Pertussis Toxin (PT) from Bordetella pertussis | Inhibits enzyme activity of PTS1 subunit; interacts intracellularly. | Protects cells from PT-intoxication. | mdpi.com | |
| TSS Toxin-1 (TSST-1) from Staphylococcus aureus | Inhibits secretion of the superantigen. | Complete inhibition of secretion at 50 ng/ml. | caymanchem.com | |
| Viral Proteins | Spike protein from SARS-CoV-2 | Binds to Spike protein, interferes with membrane fusion, destabilizes and precipitates Spike. | Kd = 146 ± 18 nM (binding to Spike). IC50 = 10.3 ± 0.9 µM (without serum). | nih.govbiorxiv.org |
| Herpes Simplex Virus 1 (HSV-1) | Direct inactivation. | Inactivation abrogated by destruction of disulfide bonds. | mdpi.comresearchgate.net |
Immunomodulatory Functions of Human Defensin Np 1
Chemoattraction of Immune Cells by Human Defensin (B1577277) NP-1
HNP-1 exhibits significant chemotactic activity, drawing various immune cells to sites of inflammation or infection. This chemotactic function is a key aspect of its immunomodulatory role, facilitating the directed movement of leukocytes to areas where they are most needed mdpi.comnih.govmdpi.comasm.orgplos.orgasm.orgresearchgate.netnih.govthermofisher.comaai.org.
Monocyte and Macrophage Chemotaxis
HNP-1 is a potent chemoattractant for human monocytes and macrophages. Studies have demonstrated its significant ability to induce the migration of human monocytes in vitro mdpi.commdpi.comasm.orgplos.orgasm.orgresearchgate.netnih.govnih.gov. For instance, HNP-1 demonstrated peak chemotactic activity for monocytes at concentrations of 5 x 10⁻⁹ M, eliciting a response that was 49% ± 20% of that induced by 10⁻⁸ M FMLP (formyl-methionyl-leucyl-phenylalanine) nih.gov. HNP-2 showed less activity, while HNP-3 exhibited no chemotactic effect on monocytes mdpi.commdpi.comnih.gov. This activity has been confirmed to be chemotactic rather than chemokinetic through checkerboard analysis nih.gov. Furthermore, HNP-1 can form heteromers with platelet-derived C-C motif chemokine receptor 5 (CCR5), which stimulates monocyte adhesion. Disrupting the formation of this heteromer leads to an attenuation of both monocyte and macrophage recruitment mdpi.com.
Table 1: Chemotactic Activity of Human Neutrophil Peptides (HNPs) on Monocytes
| Human Neutrophil Peptide (HNP) | Peak Activity Concentration (M) | Chemotactic Activity (% of FMLP 10⁻⁸ M) |
| HNP-1 | 5 x 10⁻⁹ | 49 ± 20% nih.gov |
| HNP-2 | 5 x 10⁻⁹ | 19 ± 10% nih.gov |
| HNP-3 | - | No activity nih.gov |
T-Lymphocyte and Dendritic Cell Recruitment
HNP-1 plays a vital role in recruiting specific lymphocyte and dendritic cell populations. It selectively induces the migration of human CD4+/CD45RA+ naive T cells and CD8+ T cells, but notably, it does not attract CD4+/CD45RO+ memory T cells mdpi.comresearchgate.net. In the context of antigen-presenting cells, HNP-1 is chemotactic for immature human dendritic cells and murine dendritic cells, suggesting a non-specific binding mechanism to receptors mdpi.comnih.govmdpi.comasm.orgasm.orgresearchgate.netthermofisher.comcellsciences.comusbio.net. This chemotactic effect on immature dendritic cells is crucial for their recruitment and subsequent maturation, which is essential for initiating adaptive immune responses nih.gov. HNP-1 is also chemotactic for human mast cells mdpi.comnih.govthermofisher.comaai.org.
Modulation of Neutrophil Migration
Beyond its direct antimicrobial actions, HNP-1 also modulates the migration of neutrophils themselves. Human polymorphonuclear neutrophils (PMNs) secrete HNP-1, which, in turn, inhibits the migration of other PMNs in response to certain stimuli mdpi.comasm.orgnih.gov. Specifically, HNP-1 has been shown to suppress PMN migration towards formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial chemotactic peptide. However, it does not inhibit migration in response to interleukin-8 (IL-8) asm.orgnih.gov. This anti-chemotactic activity is hypothesized to occur either by desensitizing PMNs to subsequent chemotactic stimulation or by selectively regulating specific signal transduction pathways asm.orgnih.gov.
Regulation of Cytokine and Chemokine Production
HNP-1 exerts a complex and often concentration-dependent influence on the production of various cytokines and chemokines, demonstrating both pro-inflammatory and anti-inflammatory activities mdpi.com.
Influence on Pro-inflammatory Cytokine Secretion
Interestingly, HNP-1 exhibits a tertiary structure-dependent inhibition of bulk mRNA translation within HMDMs without interfering with mRNA transcription or stability mdpi.compnas.org. This mechanism is thought to prevent excessive pro-inflammatory responses and contributes to the timely resolution of macrophage-driven inflammation mdpi.compnas.org.
Conversely, at low concentrations, HNP-1 has been reported to upregulate the expression of TNF-alpha and IL-1 beta in monocytes activated by Staphylococcus aureus or phorbol-12-myristate-13-acetate (PMA) in vivo mdpi.com. HNP-1 can also induce the production of TNFα in human monocytes in vitro nih.gov. In plasmacytoid dendritic cells (pDCs), HNP-1 can promote CpG oligodeoxynucleotide (ODN)-induced production of pro-inflammatory cytokines, including IFNα nih.gov. This activation involves the triggering of NF-κB and nuclear translocation of interferon regulatory factor 1 (IRF1), both of which are critical signaling pathways for HNP-1-induced upregulation of pro-inflammatory cytokines in pDCs nih.gov.
Host Pathogen and Host Commensal Interactions Involving Human Defensin Np 1
Contribution to Innate Host Defense Barriers and Immunosurveillance
Human Defensin (B1577277) NP-1 is integral to the establishment and maintenance of innate host defense barriers, particularly at mucosal surfaces. nih.gov It functions as a critical element of the chemical barrier that protects against the constant challenge of environmental microbes. qscience.com Secreted by neutrophils at sites of inflammation and infection, HNP-1 contributes to the antimicrobial milieu of epithelial linings in the respiratory, gastrointestinal, and urogenital tracts. nih.gov
Beyond its direct antimicrobial effects, HNP-1 is a significant player in immunosurveillance, the process by which the immune system monitors the body for the presence of pathogens. It acts as a chemoattractant for a variety of immune cells, including monocytes, T cells, and immature dendritic cells. nih.govnih.gov This chemotactic activity facilitates the recruitment of these cells to sites of infection, thereby initiating and amplifying the adaptive immune response. nih.govnih.gov HNP-1 can also modulate the production of cytokines, signaling molecules that orchestrate the immune response. nih.gov For instance, it can induce the release of pro-inflammatory cytokines that enhance pathogen clearance. nih.gov Furthermore, HNP-1 can influence the integrity of epithelial barriers. While it is a key component of mucosal defense, some studies suggest it can also increase epithelial permeability, a dual function that highlights the complexity of its role in host defense. diva-portal.org
Table 1: Immunomodulatory Functions of Human Defensin NP-1
| Function | Target Cells/Molecules | Outcome |
|---|---|---|
| Chemotaxis | Monocytes, T cells, immature dendritic cells | Recruitment of immune cells to infection sites. nih.govnih.gov |
| Cytokine Induction | Immune and epithelial cells | Modulation of inflammatory responses. nih.gov |
| Epithelial Barrier Modulation | Epithelial cells | Can influence barrier integrity. diva-portal.org |
| Enhancement of Adaptive Immunity | B cells and T cells | Promotes antigen-specific antibody and T-cell responses. nih.govnih.gov |
Role in Specific Pathogen Response and Clearance (e.g., Mycobacterium tuberculosis, Shigella)
The antimicrobial activity of this compound has been investigated against a range of specific pathogens, revealing both direct killing mechanisms and more intricate interactions that can sometimes be exploited by the microbe.
Mycobacterium tuberculosis
HNP-1 has demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro and ex vivo studies have shown that HNP-1 can directly kill virulent strains of M. tuberculosis, including those residing within macrophages. diva-portal.org The peptide is believed to exert its effect by increasing the permeability of the mycobacterial cell envelope. bohrium.com Animal studies have further substantiated these findings, demonstrating the therapeutic potential of HNP-1 in reducing the bacterial load in the lungs, liver, and spleen of infected mice. frontiersin.org Notably, HNP-1 also exhibits synergistic effects when used in combination with conventional anti-tuberculosis drugs like isoniazid (B1672263) and rifampicin, suggesting its potential as an adjunctive therapy. nih.govbohrium.com
Shigella
The interaction between HNP-1 and Shigella, a bacterium that causes shigellosis, is more complex and presents a fascinating example of pathogen adaptation. While HNP-1 possesses antimicrobial properties, it has been surprisingly shown to enhance the adhesion and invasion of Shigella flexneri into host epithelial cells. nih.govacademindex.com Instead of clearing the pathogen, HNP-1 can be co-opted by Shigella to facilitate its infectivity. nih.gov Research indicates that HNP-1 binds to the outer membrane of Shigella, and this interaction is dependent on specific hydrophobic residues within the HNP-1 molecule. nih.govacademindex.com This enhanced adhesion promotes the initial stages of infection, highlighting a "double-edged sword" aspect of this host defense peptide in the context of certain pathogens. nih.govnih.gov
Table 2: Activity of this compound Against Specific Pathogens
| Pathogen | Key Research Findings |
|---|
| Mycobacterium tuberculosis | - Exhibits direct bactericidal activity in vitro, ex vivo, and in vivo. diva-portal.orgfrontiersin.org
Microbial Evasion Strategies and Resistance Mechanisms Against this compound
In the ongoing evolutionary arms race between host and pathogen, several bacteria have developed sophisticated strategies to evade and resist the antimicrobial actions of this compound.
One of the primary mechanisms of resistance involves the alteration of the bacterial cell surface to reduce the binding of the cationic HNP-1. A well-studied example is found in Staphylococcus aureus . This bacterium can modify its cell membrane lipids with L-lysine, a process mediated by the MprF protein. nih.govfrontiersin.org This modification imparts a more positive net charge to the bacterial surface, leading to electrostatic repulsion of the positively charged HNP-1 and thus conferring resistance. nih.govfrontiersin.org
Another key resistance strategy is employed by Salmonella enterica serovar Typhimurium. This bacterium utilizes a two-component regulatory system, PhoP/PhoQ, to sense and respond to the presence of antimicrobial peptides like HNP-1. nih.govnih.gov Activation of the PhoP/PhoQ system leads to the expression of genes that modify the bacterial outer membrane, making it less susceptible to defensin-mediated damage. nih.govnih.gov
Other general evasion strategies that bacteria may employ include the production of proteases that can degrade defensins, the formation of biofilms that act as a physical barrier, and the use of efflux pumps to actively transport defensins out of the bacterial cell.
Table 3: Microbial Resistance Mechanisms to this compound
| Microorganism | Resistance Mechanism | Molecular Basis |
|---|---|---|
| Staphylococcus aureus | Modification of cell membrane lipids | The MprF protein adds L-lysine to phosphatidylglycerol, increasing the positive surface charge and repelling HNP-1. nih.govfrontiersin.org |
| Salmonella typhimurium | Two-component regulatory system | The PhoP/PhoQ system senses HNP-1 and activates genes that alter the outer membrane, leading to increased resistance. nih.govnih.gov |
| General Mechanisms | Enzymatic degradation, biofilm formation, efflux pumps | Production of proteases to degrade HNP-1, sequestration within a biofilm matrix, or active removal from the cell. |
Impact on Commensal Microbiota Homeostasis
The influence of this compound and other alpha-defensins extends beyond pathogenic bacteria to the vast community of commensal microorganisms that inhabit the gut. The role of these peptides in shaping the gut microbiota is complex and appears to be more about modulation and maintaining balance rather than broad-spectrum elimination.
Studies have shown that alpha-defensins play a role in regulating the composition of the intestinal microbiota. nih.gov Rather than indiscriminately killing all bacteria, they seem to exert a selective pressure that helps to shape a healthy and stable microbial community. nih.govnih.gov For instance, research suggests that alpha-defensins can promote the colonization of certain beneficial commensal bacteria, such as members of the genus Bacteroides, by enhancing their adhesion to the mucosal surface. frontiersin.org This can be particularly important for the recovery of the microbiota after a disturbance, such as a course of antibiotics. frontiersin.org
Evolutionary and Comparative Biology of Defensins with Focus on Human Defensin Np 1
Evolutionary Divergence and Conservation within the Defensin (B1577277) Family
Defensins represent an ancient and highly diverse family of small, cysteine-rich, cationic peptides found across virtually all eukaryotes, including plants, animals, and fungi. sigmaaldrich.com These peptides are characterized by their disulfide-rich core structures, which provide stability. sigmaaldrich.com The defensin family is broadly categorized into two superfamilies, cis-defensins and trans-defensins, which arose from independent evolutionary origins. sigmaaldrich.com Despite their distinct ancestries, these superfamilies have undergone extensive divergent evolution in their sequence, structure, and function. sigmaaldrich.com
In vertebrates, trans-defensins encompass several families, including alpha-defensins, beta-defensins, and big defensins. plos.org Alpha-defensins, such as HNP-1, are defined by a specific disulfide bond arrangement, typically Cys1–6Cys2–4Cys3–5. plos.org A hallmark of defensin evolution is the conservation of a motif of six cysteine residues, which is fundamental to their antimicrobial activity, despite considerable sequence variation among family members. frontiersin.org
The evolutionary history of defensins is marked by gene duplication and subsequent divergence, often involving copy number variation (CNV). rcsb.org This process has led to the diversification of defensin functions beyond direct antimicrobial activity. rcsb.org For instance, defensins have evolved to participate in cell signaling, reproduction, and even the control of coat color in some species. rcsb.org Studies on beta-defensins, for example, reveal that while signal sequences remain highly conserved, the regions encoding the mature antimicrobial peptides exhibit rapid sequence divergence, driven by accelerated positive selection. google.com This evolutionary mechanism is consistent with their role in host defense against diverse pathogens, facilitating adaptation to new threats. google.com
Convergent Evolution of Defensin Functionalities Across Species
The defensin superfamilies provide a compelling example of convergent evolution, where distinct evolutionary lineages have independently developed similar structural and functional characteristics. sigmaaldrich.com This phenomenon is particularly evident in their diverse roles beyond direct antimicrobial action. Both cis- and trans-defensin superfamilies have convergently evolved members with signaling capabilities, such as the recruitment of immune cells and self-recognition mechanisms. sigmaaldrich.com For example, human alpha- and beta-defensins can selectively chemoattract leukocytes and stimulate cytokine release through interactions with chemokine receptors. frontiersin.org
The inherent evolvability of the defensin fold has allowed for the divergent evolution of defensin-like protein (DLP) families to perform a wide array of functions. frontiersin.org These include ion channel perturbation, toxic activities, and enzyme inhibition. frontiersin.org For instance, certain C8 cis-defensins in plants have adapted to function as enzyme inhibitors, such as the Arabidopsis thaliana trypsin inhibitor. Similarly, trans-defensins include enzyme inhibitors like helianthamide, an alpha-amylase inhibitor found in sea anemones. The capacity for defensins to acquire new functions following gene duplication and divergence makes them an excellent model for studying functional evolution in proteins. mdpi.com
Cross-Species Functional Comparisons of Alpha-Defensins (e.g., Rabbit Neutrophil Peptide-1 versus Human Defensin NP-1)
Alpha-defensins are key antimicrobial peptides produced by neutrophils in various mammalian species, including humans and rabbits. This compound (HNP-1) and Rabbit Neutrophil Peptide-1 (NP-1) serve as prominent examples for cross-species functional comparison due to their shared classification as alpha-defensins and their distinct characteristics.
This compound (HNP-1) HNP-1 is a 30-amino acid cationic peptide predominantly found in the azurophilic granules of human neutrophils. novoprolabs.com Its three-dimensional structure, first elucidated by nuclear magnetic resonance (NMR) spectroscopy, features a beta-sheet motif stabilized by three intramolecular disulfide bonds (Cys2-Cys30, Cys4-Cys19, and Cys9-Cys29). novoprolabs.com HNP-1 typically forms dimers or higher-order aggregates in solution, which is crucial for its activity.
HNP-1 exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. mdpi.comnovoprolabs.complos.org Its primary mechanism of action involves disrupting microbial membranes, leading to cell death. For Gram-negative bacteria, HNP-1 sequentially permeabilizes both the outer and inner membranes. Beyond its direct antimicrobial effects, HNP-1 also plays important roles in immune modulation, such as chemotaxis of human monocytes and induction of cytokine release, and is implicated in wound healing and tissue repair. plos.orgfrontiersin.org The antimicrobial efficacy of HNP-1 can be influenced by environmental factors, such as high salt concentrations. Furthermore, HNP-1 has been shown to interact with Lipid II, an essential precursor in bacterial cell wall synthesis, particularly in Gram-positive bacteria.
Rabbit Neutrophil Peptide-1 (NP-1) Rabbit NP-1 is an alpha-defensin consisting of 33 amino acids, also rich in arginine and cysteine residues, and is primarily expressed in rabbit neutrophils. novoprolabs.com Like HNP-1, NP-1 possesses a broad resistance spectrum against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, mycoplasma, chlamydia, and spirochetes. novoprolabs.com It also demonstrates cytotoxic effects on certain tumor cells. novoprolabs.com
Comparative Analysis While both HNP-1 and NP-1 are alpha-defensins with similar structural motifs (beta-sheet stabilized by disulfide bonds) and broad-spectrum antimicrobial activities, notable functional differences exist. A key distinction lies in their net positive charge: NP-1 carries a net charge of +9, whereas HNP-1 has a net charge of +3. novoprolabs.com This difference in charge is a significant factor contributing to NP-1's superior antibacterial activity, which has been observed to be 5 to 10 times stronger than that of HNP-1 in in vitro experiments. novoprolabs.com Despite these functional differences, their fundamental mechanism involves membrane permeabilization, and both can form voltage-dependent channels in artificial phospholipid membranes.
The sequence similarity between alpha-defensins from different species, such as HNP-1 and rabbit NP-3A (another rabbit defensin), can be as low as 26%, highlighting significant sequence divergence despite conserved structural folds and functions. This emphasizes how convergent evolution has maintained critical functionalities across species through varied peptide sequences.
Comparative Data Table: this compound (HNP-1) vs. Rabbit Neutrophil Peptide-1 (NP-1)
| Feature | This compound (HNP-1) | Rabbit Neutrophil Peptide-1 (NP-1) |
| Source | Human Neutrophils mdpi.comnovoprolabs.complos.org | Rabbit Neutrophils novoprolabs.com |
| Length | 30 amino acids novoprolabs.com | 33 amino acids |
| Net Positive Charge | +3 novoprolabs.com | +9 novoprolabs.com |
| Antimicrobial Potency | Strong broad-spectrum mdpi.comnovoprolabs.complos.org | 5-10 times stronger than HNP-1 novoprolabs.com |
| Antimicrobial Spectrum | Gram-positive & Gram-negative bacteria, fungi, viruses mdpi.comnovoprolabs.complos.org | Gram-positive & Gram-negative bacteria, fungi, viruses, mycoplasma, chlamydia, spirochetes novoprolabs.com |
| Other Functions | Monocyte chemotaxis, cytokine induction, wound healing plos.orgfrontiersin.org | Mast cell degranulation, histamine (B1213489) release, cytotoxic to tumor cells novoprolabs.com |
| Structural Motif | Beta-sheet with three disulfide bonds | Beta-sheet with three disulfide bonds |
| Dimerization | Forms dimers/aggregates in solution | Forms voltage-dependent channels in membranes |
Future Research Directions for Human Defensin Np 1
Elucidating Complex Multifunctional Roles and Context-Dependent Activities
Future research must delve deeper into the diverse and often context-dependent biological activities of HNP-1. While its antimicrobial properties are well-documented, the precise mechanisms governing its varied effects require further clarification. mdpi.com
HNP-1's functions extend beyond direct pathogen killing to include:
Immunomodulation: HNP-1 acts as a chemotactic agent, attracting immune cells such as monocytes, T-cells, and immature dendritic cells to sites of infection. mdpi.comnih.gov It can also modulate cytokine production, further shaping the immune response. plos.org Understanding the specific signaling pathways and receptors involved in these processes is a key area for future studies.
Toxin Neutralization: HNP-1 can bind to and inactivate bacterial exotoxins, a function that appears to involve inducing local unfolding in the toxin proteins. nih.gov Further investigation into the structural basis of this interaction could lead to novel antitoxin therapies.
Context-Dependent Activity: The activity of HNP-1 can be influenced by the local microenvironment. For example, its effectiveness against certain pathogens can be affected by the presence of divalent cations and the metabolic state of the target cell. nih.gov Research is needed to map these dependencies to better predict its efficacy in different physiological settings.
A significant challenge lies in the inconsistent understanding of its bactericidal mechanisms, which can differ between Gram-positive and Gram-negative bacteria. mdpi.com For instance, while highly effective against many pathogens, some, like Porphyromonas gingivalis and Actinobacillus actinomycetemcomitans, have shown insensitivity to HNP-1 at high concentrations. marquette.edu
Advanced Structural and Biophysical Characterization for Mechanistic Insights
A thorough understanding of HNP-1's structure is fundamental to deciphering its mechanism of action. The three-dimensional structure of HNP-1, first determined by nuclear magnetic resonance (NMR) spectroscopy, reveals a characteristic β-sheet-rich fold stabilized by three highly conserved disulfide bonds (C1:C6, C2:C4, C3:C5). mdpi.comresearchgate.net This rigid structure is crucial for its biological functions, including dimerization and oligomerization, which are important for its antimicrobial activity. mdpi.com
Future research using advanced structural and biophysical techniques is poised to provide deeper insights:
| Technique | Potential Insights |
| Solid-State NMR Spectroscopy | Can reveal the structure of HNP-1 when bound to or inserted into microbial membranes, providing a more physiologically relevant picture of its active state. mdpi.comresearchgate.net |
| Cryo-Electron Microscopy (Cryo-EM) | Could be used to visualize larger HNP-1 oligomers and their interactions with microbial membranes or toxins at high resolution. |
| Molecular Dynamics Simulations | Can model the dynamic behavior of HNP-1 and its interactions with various biological targets, helping to elucidate the energetic and conformational changes that drive its functions. |
| X-ray Crystallography | Continued use of X-ray crystallography on HNP-1 variants and complexes will provide detailed atomic-level information about key interactions. mdpi.com |
These studies will be instrumental in understanding how HNP-1 forms pores in membranes, a key aspect of its antimicrobial action, and how it interacts with other molecules to exert its immunomodulatory effects. researchgate.netpnas.org
Bioengineering and Recombinant Production Advancements for Research Applications
The limited availability of HNP-1 from natural sources has been a significant bottleneck for both research and potential clinical applications. mdpi.com While chemical synthesis is possible, it is often complex and costly. marquette.edu Therefore, developing efficient and scalable recombinant production systems is a high priority.
Current and future research in this area focuses on:
Expression Systems: Escherichia coli and the yeast Pichia pastoris have been explored as expression hosts. mdpi.comthermofisher.com Overcoming the inherent bactericidal activity of mature HNP-1, which can be toxic to the production host, is a major challenge. mdpi.com Strategies such as expressing an inactive precursor (proHNP-1) that can be later cleaved to the active form are being investigated. nih.gov
Purification Strategies: Developing streamlined and cost-effective purification methods, such as ultrafiltration, is crucial for obtaining high-purity HNP-1 for research. nih.gov
Bioengineering Novel Analogs: By modifying the amino acid sequence of HNP-1, it is possible to create analogs with enhanced properties. For example, analogs with increased cationicity have shown improved microbicidal potency against certain bacteria. oup.com Research into analogs without cysteine residues, which would be easier to produce, has also shown promise, though with reduced activity compared to the native peptide. nih.gov
These advancements will not only provide a reliable supply of HNP-1 for research but also open the door to engineering defensin-based therapeutics with tailored activities and improved stability.
Development of Advanced In vitro and In vivo Models for Studying Human Defensin (B1577277) NP-1 in Host-Pathogen Dynamics
To fully understand the role of HNP-1 in the complex interplay between host and pathogen, sophisticated experimental models are required. numberanalytics.com
In Vitro Models:
Membrane Systems: Planar lipid bilayers and liposomes that mimic the composition of bacterial membranes are valuable tools for studying the pore-forming activity of HNP-1. pnas.orgfrontiersin.org
Cell Culture Systems: Co-culture models of immune cells and pathogens can be used to investigate the immunomodulatory effects of HNP-1 in a controlled environment.
Organoid Models: Three-dimensional organoid cultures, such as intestinal organoids, can provide a more physiologically relevant system to study the role of defensins at mucosal surfaces.
In Vivo Models:
Animal Models: Murine models are commonly used to study host-pathogen interactions. numberanalytics.com However, it's important to note that mice lack α-defensins in their neutrophils, which can limit the direct translation of findings. asm.org
Transgenic Models: The development of transgenic mice expressing human HNP-1 (or other human defensins) provides a powerful tool to study its protective role in various infection models. academie-sciences.fr For example, transgenic expression of human defensin HD-5 has been shown to increase resistance to Salmonella typhimurium infection in mice. academie-sciences.fr
Humanized Models: The use of humanized mouse models, which have a reconstituted human immune system, could offer an even more accurate platform for studying the multifaceted roles of HNP-1 in human infectious diseases.
By leveraging these advanced models, researchers can gain a more comprehensive understanding of how HNP-1 contributes to host defense in a living organism, paving the way for the development of novel therapeutic strategies that harness the power of this endogenous antimicrobial peptide.
Q & A
Q. What critical structural features of Human Defensin NP-1 contribute to its antimicrobial activity?
this compound’s activity relies on three intramolecular disulfide bonds (Cys²-Cys³⁰, Cys⁴-Cys¹⁹, Cys⁹-Cys²⁹) that stabilize its β-sheet-rich tertiary structure, enabling membrane disruption. The cationic charge (from arginine residues) facilitates interaction with negatively charged microbial membranes. To confirm structural integrity:
Q. How can researchers determine the minimal inhibitory concentration (MIC) of this compound against pathogens?
Employ broth microdilution assays under standardized conditions:
- Prepare serial dilutions of NP-1 (1–100 µg/mL) in cation-adjusted Mueller-Hinton broth .
- Inoculate with 1–5 × 10⁵ CFU/mL of target pathogens (e.g., Candida albicans or E. coli).
- Incubate aerobically for 18–24 hours at 37°C. MIC is the lowest concentration showing no visible growth.
- For fungi, include controls with mitochondrial inhibitors (e.g., antimycin A) to assess oxygen-dependent activity .
Advanced Research Questions
Q. How does the metabolic state of target cells influence this compound’s candidacidal activity?
NP-1’s activity against C. albicans depends on the target cell’s aerobic respiration:
- Anaerobic conditions (e.g., using gas-pak jars) reduce NP-1 efficacy by ~50% .
- Mitochondrial inhibitors (e.g., cyanide or antimycin A) block activity, suggesting reliance on electron transport chain integrity .
- Methodological controls : Pre-incubate cells with 2-deoxyglucose to inhibit glycolysis, isolating mitochondrial contributions.
Q. How to resolve discrepancies in NP-1’s antimicrobial efficacy across in vitro models (e.g., tear fluid vs. buffer)?
NP-1’s reduced activity in human tears (vs. buffer) stems from ionic interference:
- Experimental design : Test NP-1 in 10–70% tear fluid to mimic physiological conditions .
- Control variables : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to isolate tear-specific inhibitors like mucins .
- Data normalization : Express activity as log reduction relative to vehicle controls.
Q. What strategies enable recombinant production of bioactive this compound?
- Solid-phase peptide synthesis (SPPS) : Use FastMoc chemistry with HBTU activation on automated synthesizers. Fold peptides via air oxidation and purify via reverse-phase HPLC .
- Algal expression systems : Engineer nitrate reductase-deficient Chlorella ellipsoidea to produce mutated NP-1 (mNP-1) at ~11.42 mg/L, validated by N-terminal sequencing .
- Quality control : Confirm bioactivity via antifungal assays and endotoxin levels (<50 EU/mg) .
Q. How to investigate NP-1’s chemotactic activity on dendritic cells in vitro?
- Transwell migration assays : Seed immature dendritic cells (e.g., MoDCs) in upper chambers and NP-1 (1–10 ng/mL) in lower chambers .
- Incubation : 2–4 hours at 37°C. Migrated cells are quantified via flow cytometry or crystal violet staining.
- Validation : Compare with positive controls (e.g., CCL19) and inhibit CCR6 receptors to confirm specificity.
Q. What experimental approaches study NP-1’s role in early atherosclerosis?
- Endothelial dysfunction models : Treat human aortic endothelial cells (HAECs) with NP-1 (1–10 µg/mL) and measure reactive oxygen species (ROS) via DCFH-DA fluorescence .
- Cytokine profiling : Use ELISA to quantify NP-1-induced IL-6 or TNF-α secretion .
- Gene silencing : Transfect HAECs with siRNA against NP-1 receptors (e.g., CCR2) to assess pathway specificity.
Data Contradiction Analysis
Q. Why do studies report conflicting NP-1 activity in tears versus synthetic media?
- Tear composition : Full-strength tears (70%) inhibit NP-1’s antimicrobial activity by ~1 log unit compared to 10% tears, likely due to mucin or protease interference .
- Ionic strength : Divalent cations (Mg²⁺, Ca²⁺) at >2 mM reduce NP-1’s efficacy by shielding microbial membrane charges .
- Resolution : Pre-treat tears with cation-chelating resins (e.g., Chelex-100) or include protease inhibitors (e.g., aprotinin) in assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
